(4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone
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Overview
Description
(4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone is a complex organic compound with the molecular formula C23H21IN2O This compound is characterized by its unique structure, which includes an iodo-substituted phenyl group and a quinoline moiety
Preparation Methods
The synthesis of (4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the phenylamino and iodo-phenyl groups. Common reagents used in these reactions include aniline derivatives, iodine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
(4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the iodo group to a hydrogen atom.
Scientific Research Applications
(4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it could bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to (4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone include:
4-Iodobenzoic acid: This compound also contains an iodo-substituted phenyl group but lacks the quinoline moiety.
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline core but have different substituents, leading to different biological activities.
Phenylamino derivatives: Compounds such as aniline and its derivatives have similar phenylamino groups but differ in their overall structure and reactivity
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H21IN2O |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-iodophenyl)methanone |
InChI |
InChI=1S/C23H21IN2O/c1-16-15-21(25-19-7-3-2-4-8-19)20-9-5-6-10-22(20)26(16)23(27)17-11-13-18(24)14-12-17/h2-14,16,21,25H,15H2,1H3 |
InChI Key |
RQEXEOZBAZISOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)I)NC4=CC=CC=C4 |
Origin of Product |
United States |
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